molecular formula C19H18N2O5S2 B12208837 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide

Cat. No.: B12208837
M. Wt: 418.5 g/mol
InChI Key: GHCMOMYPQOKBBV-QSJINSDNSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide is a synthetic thiazolidinone derivative characterized by:

  • A 2,3-dihydrothiophene 1,1-dioxide moiety (sulfone-functionalized heterocycle).
  • A propanamide linker connecting the dihydrothiophene and thiazolidinone units.
  • A (5Z)-2,4-dioxo-1,3-thiazolidin-3-yl core with a (2E)-3-phenylprop-2-en-1-ylidene substituent at position 3.

The compound’s stereochemistry is critical: the 5Z configuration of the thiazolidinone’s exocyclic double bond and the 2E configuration of the phenylpropenylidene group create a conjugated system that may influence electronic properties and biological interactions . Structural confirmation of similar compounds (e.g., via X-ray crystallography using SHELXL ) highlights the importance of stereochemical precision in such derivatives.

Properties

Molecular Formula

C19H18N2O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H18N2O5S2/c22-17(20-15-10-12-28(25,26)13-15)9-11-21-18(23)16(27-19(21)24)8-4-7-14-5-2-1-3-6-14/h1-8,10,12,15H,9,11,13H2,(H,20,22)/b7-4+,16-8-

InChI Key

GHCMOMYPQOKBBV-QSJINSDNSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxido-dihydrothiophene ring, followed by the formation of the thiazolidinyl-propanamide moiety. Common reagents used in these reactions include sulfur dioxide, thiophene derivatives, and various amides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Structural Information

The compound's structure can be represented by the following molecular formula and properties:

PropertyValue
Molecular FormulaC19H18N2O5S2
Molecular Weight418.5 g/mol
IUPAC NameN-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide
InChI KeyGHCMOMYPQOKBBV-QSJINSDNSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of a dioxido-dihydrothiophene ring and a thiazolidinyl-propanamide moiety. Key reagents include sulfur dioxide and various amides under controlled conditions to ensure high yield and purity .

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects such as anti-inflammatory and anticancer activities .

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the compound's effects on cancer cell lines, revealing significant cytotoxicity against several types of cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : Another study demonstrated that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Research has also shown that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential application as an antibiotic agent .

Comparative Biological Activity

The following table summarizes the biological activities of related compounds for context:

Compound NameActivity TypeReference
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamideAntimicrobial
4-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamideAnticancer
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamideAnti-inflammatory

Comparison with Similar Compounds

Core Structural Features

The target compound shares a thiazolidinone core (2,4-dioxo-1,3-thiazolidin-3-yl) with several analogs, but its substituents and stereochemistry distinguish it:

Compound Name Key Substituents Molecular Formula Unique Features
Target Compound (2E)-3-phenylprop-2-en-1-ylidene, 1,1-dioxido-2,3-dihydrothiophen-3-yl C₂₁H₁₉N₂O₅S₂ (est.) Conjugated enone system; sulfone group
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-chlorobenzylidene, thiazol-2-yl C₁₇H₁₃ClN₄O₂S₂ Chlorophenyl substitution; thioamide group
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene, phenyl C₁₈H₁₅N₂O₂S₃ Thiophene substituent; sulfur-rich backbone
(Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide Chlorothiazolylmethyl, cyanamide C₈H₆ClN₅S₂ Cyanamide functionalization; dual thiazole/thiazolidinone rings

Key Observations :

  • Sulfone vs. Thioamide : The target’s sulfone group (1,1-dioxido) enhances polarity compared to thioamide (C=S) analogs .
  • Aromatic Substitutions : The (2E)-3-phenylprop-2-en-1-ylidene group provides extended conjugation, differing from chlorophenyl or thiophenyl substituents.
  • Linker Diversity : The propanamide linker in the target contrasts with cyanamide or sulfamoylphenyl linkers in analogs.

Computational Similarity Analysis

Studies using Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints ) suggest that minor structural changes in thiazolidinones significantly impact bioactivity. For example:

  • The target’s phenylpropenylidene group may increase lipophilicity compared to thiophenyl analogs .
  • The sulfone group could enhance hydrogen-bonding capacity, influencing target binding .

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